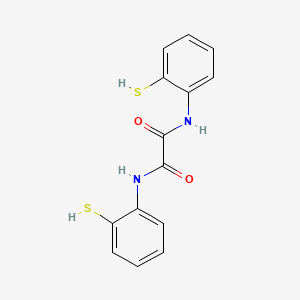
2,6-Pyridinediamine, N-(2-chloroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Pyridinediamine, N-(2-chloroethyl)- is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 6 positions of the pyridine ring, and a 2-chloroethyl group attached to one of the amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine, N-(2-chloroethyl)- typically involves the reaction of 2,6-diaminopyridine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,6-Pyridinediamine, N-(2-chloroethyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,6-Pyridinediamine, N-(2-chloroethyl)- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like triethylamine and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Pyridinediamine, N-(2-chloroethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, polymers, and other materials with specific functional properties.
作用機序
The mechanism of action of 2,6-Pyridinediamine, N-(2-chloroethyl)- involves its interaction with biological molecules such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of enzyme activity or disruption of DNA function. This property makes it a potential candidate for the development of anticancer agents, as it can interfere with the replication of cancer cells.
類似化合物との比較
Similar Compounds
2,6-Diaminopyridine: Lacks the chloroethyl group but shares the pyridine ring with amino groups at the 2 and 6 positions.
2,6-Dichloropyridine: Contains chlorine atoms at the 2 and 6 positions instead of amino groups.
2,6-Diamino-3-chloropyridine: Similar structure with an additional chlorine atom at the 3 position.
Uniqueness
2,6-Pyridinediamine, N-(2-chloroethyl)- is unique due to the presence of both amino and chloroethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
586351-20-4 |
|---|---|
分子式 |
C7H10ClN3 |
分子量 |
171.63 g/mol |
IUPAC名 |
6-N-(2-chloroethyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C7H10ClN3/c8-4-5-10-7-3-1-2-6(9)11-7/h1-3H,4-5H2,(H3,9,10,11) |
InChIキー |
MRKRERKRNPJUPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)NCCCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



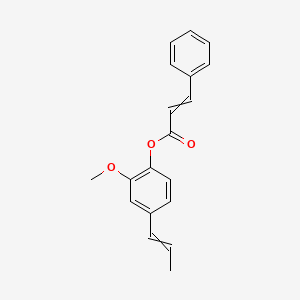
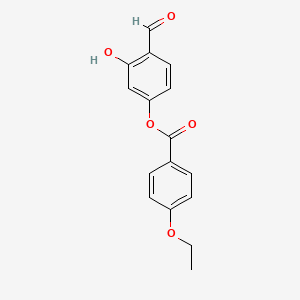
![N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine](/img/structure/B14210527.png)

methanone](/img/structure/B14210533.png)
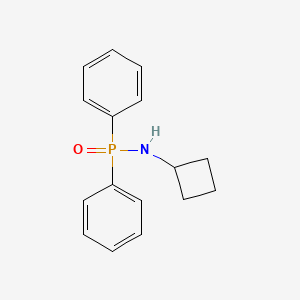
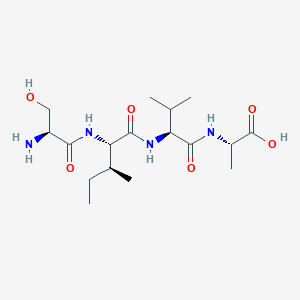
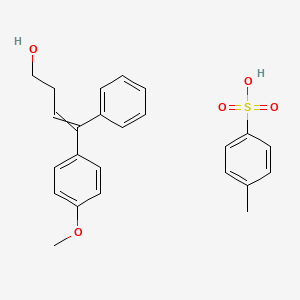

![5-Azatricyclo[3.2.1.0~2,7~]octane-1-carboxylic acid](/img/structure/B14210567.png)


